molecular formula C12H16O B7937521 1-(3-Ethylphenyl)-2-methylpropan-1-one CAS No. 1443306-64-6

1-(3-Ethylphenyl)-2-methylpropan-1-one

Cat. No.: B7937521
CAS No.: 1443306-64-6
M. Wt: 176.25 g/mol
InChI Key: CPMHTAKDANCFQU-UHFFFAOYSA-N
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Description

1-(3-Ethylphenyl)-2-methylpropan-1-one is an organic compound with a complex structure that includes an ethyl group attached to a phenyl ring and a methyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)-2-methylpropan-1-one typically involves the reaction of m-ethylacetophenone with phenylmagnesium bromide, followed by hydrolysis . This method is efficient and yields the desired compound with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for halogenation and nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Ethylphenyl)-2-methylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Ethylphenyl)-2-methylpropan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to receptors, altering cellular processes and biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

  • 1-(3-Methylphenyl)-2-methylpropan-1-one
  • 1-(3-Propylphenyl)-2-methylpropan-1-one
  • 1-(3-Isopropylphenyl)-2-methylpropan-1-one

Uniqueness: 1-(3-Ethylphenyl)-2-methylpropan-1-one is unique due to the specific positioning of the ethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This distinct structure can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

1-(3-ethylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-10-6-5-7-11(8-10)12(13)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMHTAKDANCFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273707
Record name 1-Propanone, 1-(3-ethylphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-64-6
Record name 1-Propanone, 1-(3-ethylphenyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443306-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(3-ethylphenyl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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